molecular formula C12H8N2O B8276044 6H-Benzo[c][2,6]naphthyridine-5-one

6H-Benzo[c][2,6]naphthyridine-5-one

Cat. No.: B8276044
M. Wt: 196.20 g/mol
InChI Key: CYFOZQURXNCMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Benzo[c][2,6]naphthyridine-5-one is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

6H-benzo[c][2,6]naphthyridin-5-one

InChI

InChI=1S/C12H8N2O/c15-12-9-5-6-13-7-10(9)8-3-1-2-4-11(8)14-12/h1-7H,(H,14,15)

InChI Key

CYFOZQURXNCMDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-bromoisonicotinate (1.0 eq, 1.76 g, 7.65 mmol), 2-aminophenylboronic acid hydrochloride (1.0 eq, 1.33 g, 7.67 mmol) and cesium carbonate (2.0 eq, 4.99 g, 15.31 mmol) were suspended in dioxane (15 ml). The mixture was degassed by bubbling nitrogen for 10 minutes. PdCl2(dppf) (0.05 eq, 280 mg, 0.383 mmol) was added and the mixture was stirred at reflux for 2 hours. The resulting solid was filtered, washed with methanol, water and methanol and dried. Benzo[c][2,6]naphthyridin-5(6H)-one was isolated as an off-white solid (823 mg, 55% yield). LCMS (ES): 95% pure, m/z 197 [M+1]+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.99 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
280 mg
Type
catalyst
Reaction Step Five
Name
Yield
55%

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